molecular formula C12H12 B569740 1,5-Di(methyl-d3)-naphthalene CAS No. 94784-15-3

1,5-Di(methyl-d3)-naphthalene

Cat. No. B569740
CAS RN: 94784-15-3
M. Wt: 162.265
InChI Key: SDDBCEWUYXVGCQ-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Di(methyl-d3)-naphthalene is a chemical compound that belongs to the naphthalene family. It is a deuterated derivative of 1,5-dimethylnaphthalene and is commonly used as a tracer in scientific research applications.

Mechanism Of Action

The mechanism of action of 1,5-Di(methyl-d3)-naphthalene is not well understood. However, it is believed that the compound diffuses through the system being studied and provides information about the dynamics of the system. The compound is also believed to interact with other molecules in the system, which can provide additional information about the system.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,5-Di(methyl-d3)-naphthalene. However, it is believed that the compound is non-toxic and does not have any significant effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,5-Di(methyl-d3)-naphthalene as a tracer is its high deuterium content, which makes it an ideal probe for studying molecular dynamics. The compound is also non-toxic and does not have any significant effects on living organisms. However, one of the limitations of using the compound is its high cost, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 1,5-Di(methyl-d3)-naphthalene in scientific research. One potential application is in the study of drug delivery systems, where the compound can be used to study the diffusion of drugs through various systems. Another potential application is in the study of protein-ligand interactions, where the compound can be used to study the binding kinetics of proteins and ligands. Additionally, the compound can be used in the study of lipid bilayers and other biological membranes, where it can provide information about the dynamics of these systems.
Conclusion:
1,5-Di(methyl-d3)-naphthalene is a deuterated derivative of 1,5-dimethylnaphthalene that is commonly used as a tracer in scientific research applications. The compound is synthesized by the deuteration of 1,5-dimethylnaphthalene using deuterium gas and a catalyst. It is widely used to study the diffusion of molecules in various systems and to provide information about the dynamics of these systems. While the compound has several advantages, such as its high deuterium content and non-toxicity, its high cost can limit its use in some experiments. However, there are several future directions for the use of the compound in scientific research, including the study of drug delivery systems, protein-ligand interactions, and biological membranes.

Synthesis Methods

1,5-Di(methyl-d3)-naphthalene can be synthesized by the deuteration of 1,5-dimethylnaphthalene using deuterium gas. The reaction takes place in the presence of a catalyst such as palladium on carbon or platinum on carbon. The reaction is carried out at high temperatures and pressures to ensure maximum deuteration.

Scientific Research Applications

1,5-Di(methyl-d3)-naphthalene is widely used as a tracer in scientific research applications. It is used to study the diffusion of molecules in various systems such as biological membranes, polymers, and liquid crystals. The compound is also used in the study of protein dynamics, DNA dynamics, and lipid dynamics.

properties

IUPAC Name

1,5-bis(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDBCEWUYXVGCQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C2C=CC=C(C2=CC=C1)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Di(methyl-d3)-naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.